Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate
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Description
Scientific Research Applications
- Application : This compound is used as an activator for p-tolyl thioglycoside donors .
- Method : The compound is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .
- Results : The novel activation protocol features mild conditions as well as high compatibility with some classic strategies for the stereoselective construction of some biologically relevant glycosidic linkages .
- Application : This compound is used in the synthesis of Sitagliptin Phosphate Monohydrate .
- Method : The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst . The mixture was heated to 70–80 °C to dissolve the solids and then cooled to 60–65 °C and seeded with trace sitagliptin phosphate monohydrate .
- Results : Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate in 54% overall yield .
Organic & Biomolecular Chemistry
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate
- Organocatalysis
- Application : This compound is used in the development of organocatalysts .
- Method : The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
- Results : The 3,5-bis (trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts . This review summarizes the key developments of reactions mediated by this compound with the aim to further expand the applications of (thio)urea-based catalysts .
- Glycosylation
- Application : This compound is used as an activator for p-tolyl thioglycoside donors .
- Method : The compound is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .
- Results : The novel activation protocol features mild conditions as well as high compatibility with some classic strategies for the stereoselective construction of some biologically relevant glycosidic linkages .
properties
IUPAC Name |
ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F6O3/c1-2-25-14(24)6-4-3-5-13(23)10-7-11(15(17,18)19)9-12(8-10)16(20,21)22/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEORLJCWMDPBAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645524 |
Source
|
Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate | |
CAS RN |
898792-97-7 |
Source
|
Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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